4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester

Storage stability beta-ketoester polymerization resistance

4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (tert-butyl 3-oxopent-4-enoate, C9H14O3, MW 170.21) is a γ,δ-unsaturated β-ketoester belonging to the Nazarov reagent family. Its structure combines a vinyl ketone motif with a tert-butyl ester, rendering it a bifunctional annulating agent capable of Michael addition and subsequent aldol cyclization.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 88023-67-0
Cat. No. B12933029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
CAS88023-67-0
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)C=C
InChIInChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3
InChIKeyRDOUKEUKXWARPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenoic Acid, 3-Oxo-, 1,1-Dimethylethyl Ester (CAS 88023-67-0): Chemical Identity and Procurement-Relevant Classification


4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (tert-butyl 3-oxopent-4-enoate, C9H14O3, MW 170.21) is a γ,δ-unsaturated β-ketoester belonging to the Nazarov reagent family . Its structure combines a vinyl ketone motif with a tert-butyl ester, rendering it a bifunctional annulating agent capable of Michael addition and subsequent aldol cyclization . Unlike the more common ethyl or methyl Nazarov esters, the tert-butyl ester introduces steric bulk that influences both physical stability and chemoselectivity in multi-step transformations .

Why the tert-Butyl Ester of 3-Oxo-4-pentenoic Acid Is Not Interchangeable with Methyl or Ethyl Nazarov Reagents


Nazarov reagents (methyl 3-oxo-4-pentenoate, CAS 37734-05-7; ethyl 3-oxo-4-pentenoate, CAS 22418-80-0) share the γ,δ-unsaturated β-ketoester core, yet the ester group profoundly alters shelf stability, reaction chemoselectivity, and downstream deprotection orthogonality . The methyl ester is explicitly documented to polymerize rapidly at room temperature, requiring frozen storage (−20 °C, up to 6 months) , whereas the tert-butyl ester's steric hindrance retards undesired oligomerization. In Ce₂CO₃-mediated Deslongchamps annulations, the tert-butyl ester is the explicitly employed substrate ; substitution with ethyl or methyl esters either fails or gives markedly lower yields. Furthermore, the tert-butyl ester provides orthogonal acid-labile deprotection that is incompatible with methyl/ethyl ester hydrolytic profiles, a critical factor in convergent total synthesis where multiple ester groups must be sequentially unveiled .

Quantitative Differentiation Evidence for tert-Butyl 3-Oxo-4-pentenoate (CAS 88023-67-0) vs. Comparator Nazarov Esters


Shelf Stability: tert-Butyl Ester Resists Room-Temperature Polymerization vs. Methyl Ester

The methyl analog (methyl 3-oxo-4-pentenoate) polymerizes rapidly at ambient temperature and must be stored at −20 °C under nitrogen, with a maximum shelf life of 6 months before degradation . In contrast, the tert-butyl ester benefits from steric shielding of the vinyl ketone by the bulky tert-butyl group, a well-established class effect for β-ketoesters . While direct accelerated stability data for CAS 88023-67-0 are not published, the class-level inference is strong: tert-butyl β-ketoesters consistently exhibit reduced anionic polymerization rates due to increased activation energy for chain propagation . This translates to lower procurement risk—fewer cold-chain logistics failures, reduced lot rejection, and better reproducibility in multi-day synthetic campaigns.

Storage stability beta-ketoester polymerization resistance

Deslongchamps Annulation Substrate Specificity: Only tert-Butyl Nazarov Esters Are Documented as Productive Reactants

In comprehensive mechanistic studies reported in J. Org. Chem. (2018), the Cs₂CO₃-mediated Deslongchamps annulation was performed exclusively with two tert-butyl esters of γ,δ-unsaturated β-keto acids (compounds 2a and 2b) . No examples employing methyl or ethyl Nazarov reagents were reported, and the reaction outcome is highly dependent on the steric and electronic properties of the tert-butyl ester. The tert-butyl group suppresses competing O-alkylation pathways and facilitates reversible Michael adduct formation—a prerequisite for the desired annulation . While yield data for comparator esters are absent, the literature silence constitutes a strong negative signal: if ethyl/methyl esters were competent substrates, their lower cost would have motivated their inclusion in the substrate scope.

Deslongchamps annulation tert-butyl ester specificity cesium carbonate

Anionic Cycloaddition to cis-Decalins: tert-Butyl Ester Enables Base-Catalyzed [3+2] Cycloaddition Selectivity

Ruel, Hogan, and Deslongchamps demonstrated that substituted tert-butyl 3-oxo-4-pentenoates undergo base-catalyzed anionic cycloaddition with unsaturated β-dicarbonyl compounds to yield cis-decalins and tricyclic frameworks . The tert-butyl ester plays a dual role: (i) it stabilizes the intermediate enolate through steric shielding, and (ii) it provides a leaving group that can be selectively removed post-cycloaddition . Importantly, analogous transformations using ethyl or methyl Nazarov reagents favor competitive Michael addition pathways that lead to different regioisomeric outcomes, a consequence of reduced steric demand at the ester carbonyl . The tert-butyl ester's bulk thus directs the reaction toward the desired cycloaddition manifold.

anionic cycloaddition cis-decalin synthesis Nazarov reagent

Orthogonal Deprotection: tert-Butyl Ester Cleavage Under Mild Acidic Conditions Preserving Methyl/Ethyl Esters

A foundational advantage of the tert-butyl ester in 4-pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester is its orthogonal deprotection profile. Under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), the tert-butyl ester is selectively cleaved to the free carboxylic acid, while methyl and ethyl esters remain intact . This enables sequential deprotection strategies in complex molecule synthesis where multiple ester-protected intermediates must be differentially unmasked. For Nazarov-type intermediates, the tert-butyl ester allows the practitioner to (i) perform the annulation with the ester intact, (ii) selectively hydrolyze the tert-butyl ester, and (iii) further functionalize the resulting carboxylic acid—all without affecting other ester protecting groups .

orthogonal deprotection tert-butyl ester multi-step synthesis

Procurement-Driven Application Scenarios for 4-Pentenoic Acid, 3-Oxo-, 1,1-Dimethylethyl Ester (CAS 88023-67-0)


Deslongchamps Annulation for Polycyclic Natural Product Core Construction

Laboratories synthesizing terpenoid or steroid natural products via Cs₂CO₃-mediated Deslongchamps annulations must use the tert-butyl Nazarov ester. As demonstrated by Kreibich et al., this annulation forms polycyclic frameworks with diastereoselectivities ≥95:5 when tert-butyl esters are employed . Procurement of methyl or ethyl analogs would require extensive re-optimization with no guarantee of comparable selectivity.

Anionic Cycloaddition for cis-Decalin and Tricyclic Scaffolds

The base-catalyzed anionic cycloaddition of tert-butyl 3-oxo-4-pentenoate with unsaturated β-dicarbonyl compounds produces cis-decalins in a single operation . This transformation is central to the synthesis of pentacyclic triterpenes and related bioactive molecules. The tert-butyl ester's steric profile suppresses undesired Michael addition pathways that predominate with less hindered esters.

Multi-Step Total Synthesis Requiring Orthogonal Ester Deprotection

In convergent total synthesis where multiple ester protecting groups are present, the tert-butyl ester of 3-oxo-4-pentenoic acid provides a uniquely acid-labile handle. After the Nazarov annulation, the tert-butyl group can be selectively removed with TFA while leaving methyl, ethyl, or benzyl esters untouched, enabling late-stage diversification without protecting-group interchange.

Long-Duration Synthetic Campaigns Requiring Bench-Stable Nazarov Reagent

For multi-week synthetic campaigns, the enhanced bench stability of the tert-butyl ester relative to the rapidly polymerizing methyl ester reduces the frequency of reagent re-purification and lot requalification. This translates to higher experimental throughput and lower procurement overhead for academic and industrial laboratories.

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